Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of thienopyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, with catalysts such as calcium chloride .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
Uniqueness
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-1,3,4,5,6,7,8,9-octahydro-2H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate is unique due to its specific structural features, such as the presence of the sulfanyl group and the cyclohepta[4,5]thieno[2,3-D]pyrimidine core.
Properties
Molecular Formula |
C22H26N2O3S2 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H26N2O3S2/c1-3-27-18(25)13-28-22-23-20-19(16-7-5-4-6-8-17(16)29-20)21(26)24(22)15-11-9-14(2)10-12-15/h9-12,22-23H,3-8,13H2,1-2H3 |
InChI Key |
ZTEZOVAJHUYATM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1NC2=C(C3=C(S2)CCCCC3)C(=O)N1C4=CC=C(C=C4)C |
Origin of Product |
United States |
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